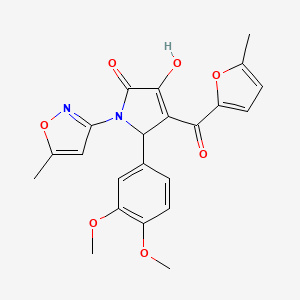

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Descripción

The compound 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a complex substitution pattern:

- Position 1: 5-Methylisoxazol-3-yl group, a heterocycle with nitrogen and oxygen atoms.

- Position 3: Hydroxyl group, enabling hydrogen bonding and tautomerism.

- Position 4: 5-Methylfuran-2-carbonyl moiety, introducing polarity and aromaticity.

- Position 5: 3,4-Dimethoxyphenyl group, an electron-rich aromatic system.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O7/c1-11-5-7-15(30-11)20(25)18-19(13-6-8-14(28-3)16(10-13)29-4)24(22(27)21(18)26)17-9-12(2)31-23-17/h5-10,19,26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAYKTVBYHISDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)C4=NOC(=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrrole ring

- A hydroxyl group

- An isoxazole moiety

- Dimethoxyphenyl and furan carbonyl substituents

This unique combination of functional groups is believed to contribute to its diverse biological effects.

Antinociceptive Effects

Research has shown that similar compounds with structural similarities exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on related diarylpropanoid analogs have demonstrated their ability to suppress pain responses in various animal models. These effects are typically mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways in the central nervous system .

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity can be inferred from studies of derivatives that interact with inflammatory pathways. For example, compounds containing furan groups have been reported to significantly reduce nitric oxide (NO) production in activated macrophages, suggesting a mechanism by which this compound could exert anti-inflammatory effects .

The proposed mechanisms of action for compounds similar to this compound include:

- Inhibition of Pro-inflammatory Mediators : The suppression of NO and other inflammatory cytokines.

- Modulation of Pain Receptors : Interaction with opioid and non-opioid receptors to alleviate pain sensations.

Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of a structurally related compound in mice. The results indicated significant pain relief in models induced by acetic acid and formalin, with the mechanism involving both peripheral and central pathways .

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of a similar diarylpropanoid. The compound was found to inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Position 1 Substitution: Heterocyclic Variations

Compound A ():

- Structure : 1-(3-Pyridinylmethyl) instead of 5-methylisoxazol-3-yl.

- Key Differences: Pyridine’s aromatic nitrogen enhances basicity and hydrogen-bonding capacity compared to isoxazole.

Compound B ():

- Structure : 1-(1,3,4-Thiadiazol-2-yl) substitution.

- Key Differences :

- Thiadiazole introduces sulfur, improving hydrophobic interactions but reducing solubility.

- Thiadiazole’s electron-deficient nature contrasts with isoxazole’s balanced electronic profile.

Impact : Isoxazole in the target compound balances hydrogen bonding (via oxygen) and lipophilicity, optimizing bioavailability compared to pyridine or thiadiazole derivatives .

Position 4 Substitution: Acyl Group Variations

Compound C ():

- Structure : 4-(4-Methylbenzoyl) instead of 5-methylfuran-2-carbonyl.

- Key Differences: Benzoyl’s aromaticity enhances stability but reduces polarity compared to furanoyl.

Compound D ():

- Structure : Identical to the target compound except for 3-ethoxy-4-hydroxyphenyl at position 4.

- Key Differences :

- Hydroxyl group replaces methoxy, enabling stronger hydrogen bonding but reducing electron-donating effects.

- Ethoxy increases steric hindrance compared to methoxy.

Impact : The 5-methylfuran-2-carbonyl group in the target compound offers moderate polarity and metabolic stability, balancing solubility and bioavailability .

Position 5 Substitution: Aromatic Ring Modifications

Compound E ():

- Structure : 1-Phenyl-β-diketone system.

- Key Differences: β-Diketone enables keto-enol tautomerism, unlike the static 3,4-dimethoxyphenyl group. Enhanced hydrogen bonding in Compound E may improve binding to metal ions or biological targets.

Impact : The 3,4-dimethoxyphenyl group in the target compound provides electron density without tautomeric complexity, favoring consistent electronic interactions .

Table 1: Hypothetical Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.